
Methyl propyl propoxypropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl propyl propoxypropanedioate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, cosmetics, and food. This compound is characterized by its unique structure, which includes a methyl group, a propyl group, and a propoxypropanedioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl propyl propoxypropanedioate can be synthesized through esterification reactions. One common method involves the reaction of propoxypropanedioic acid with methanol and propanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as Amberlyst-15, can also be employed to streamline the process and reduce the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl propyl propoxypropanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form propoxypropanedioic acid, methanol, and propanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Grignard reagents or other nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: Propoxypropanedioic acid, methanol, and propanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Methyl propyl propoxypropanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations due to its ester linkage, which can be hydrolyzed in vivo to release active compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of methyl propyl propoxypropanedioate involves its hydrolysis to release propoxypropanedioic acid, methanol, and propanol. These products can then participate in various biochemical pathways. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. This hydrolysis process is essential for the compound’s biological activity and its potential use in drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl butyl propoxypropanedioate
- Ethyl propyl propoxypropanedioate
- Methyl propyl butoxypropanedioate
Uniqueness
Methyl propyl propoxypropanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
62527-78-0 |
|---|---|
Formule moléculaire |
C10H18O5 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-O-methyl 3-O-propyl 2-propoxypropanedioate |
InChI |
InChI=1S/C10H18O5/c1-4-6-14-8(9(11)13-3)10(12)15-7-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
YTRJJPGHNNBGMA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C(=O)OC)C(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


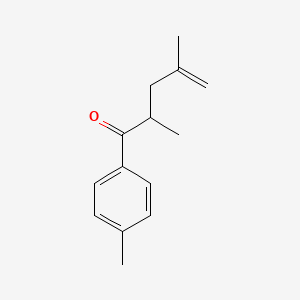
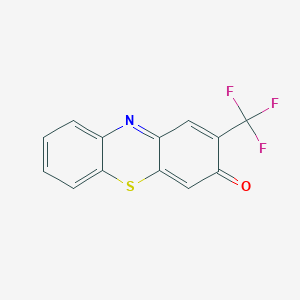
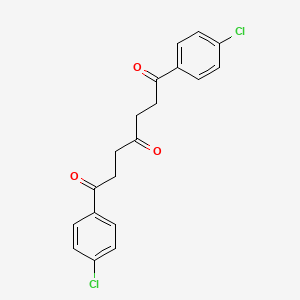
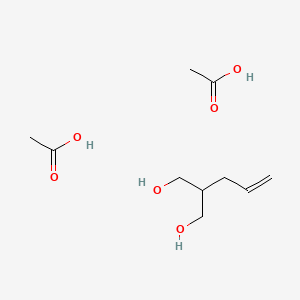
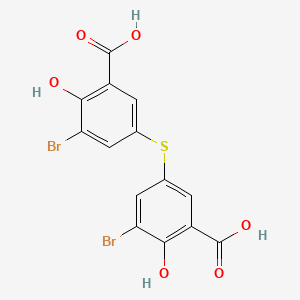
![2-[(Methylsulfanyl)methoxy]naphthalene](/img/structure/B14513732.png)
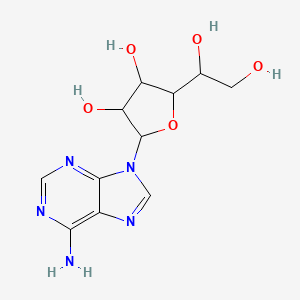
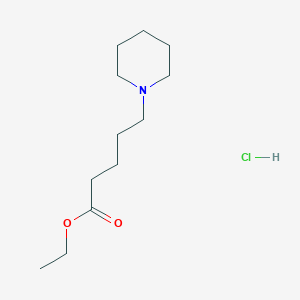

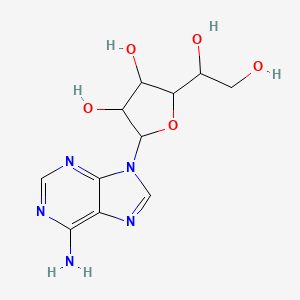
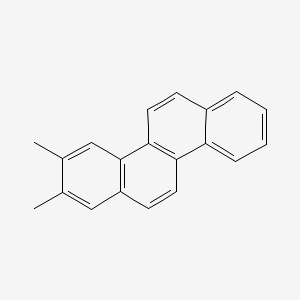
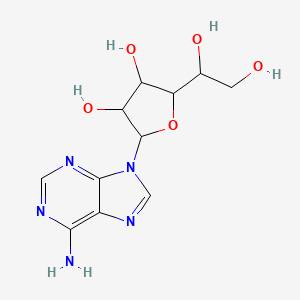
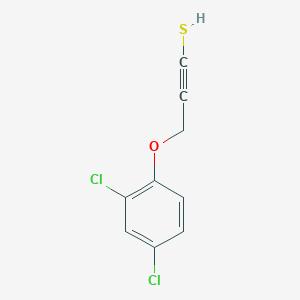
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
